![molecular formula C16H10ClF2NO B2651514 2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanone CAS No. 860650-06-2](/img/structure/B2651514.png)
2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanone
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Description
2-Chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanone (hereafter referred to as 2C2DFPI) is a compound with a wide variety of scientific research applications. It is a member of the class of compounds known as indoles, which are characterized by a six-membered aromatic ring with a nitrogen atom at the center. 2C2DFPI has been studied for its potential to act as a catalyst in chemical synthesis, as a ligand for coordination chemistry, and as a potential therapeutic agent.
Scientific Research Applications
Electrophilic Trifluoromethylthiolation Reagents
The utility of diazo compounds, closely related to the chemical structure of interest, has been explored in electrophilic trifluoromethylthiolation reactions. Such reactions are pivotal in synthesizing β-lactam triflones and other trifluoromethylthiolated compounds, highlighting their importance in developing sulfur-containing pharmaceuticals and agrochemicals (Huang et al., 2016).
Synthesis and Biological Evaluation of Chalcone Derivatives
Chalcone derivatives have been synthesized for their potential anti-inflammatory properties, showcasing the compound's utility in medicinal chemistry. The synthesis process often involves reactions with structurally related compounds, underscoring the importance of such chemicals in discovering new therapeutic agents (Rehman, Saini, & Kumar, 2022).
Antibacterial and Antifungal Activities
Research on novel 1H-indole derivatives, including reactions with chloroacetylchloride to produce compounds closely related to the one , has demonstrated significant antibacterial and antifungal activities. This indicates the potential for developing new antimicrobial agents using similar synthetic pathways (2020).
Development of Chiral Intermediates for Pharmaceuticals
The synthesis of chiral alcohols from ketones, similar to the target compound, has been explored for producing pharmaceutical intermediates, such as those used in the synthesis of Ticagrelor. This research underscores the relevance of such compounds in synthesizing enantiopure drugs, highlighting their role in drug discovery and development (Guo et al., 2017).
Novel Arylene Ether Polymers
The synthesis of novel arylene ether polymers using trifluoromethyl-activated monomers, closely related to the compound of interest, demonstrates the material science applications of such chemicals. These polymers exhibit high glass-transition temperatures and solubility in various organic solvents, indicating their potential use in high-performance materials (Huang et al., 2007).
properties
IUPAC Name |
2-chloro-2,2-difluoro-1-(2-phenyl-1H-indol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF2NO/c17-16(18,19)15(21)13-11-8-4-5-9-12(11)20-14(13)10-6-2-1-3-7-10/h1-9,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVSZRASMCYITK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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